molecular formula C22H25ClN2O4 B3038392 Allyl 2-((2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)ethyl)amino)acetate hydrochloride CAS No. 861114-47-8

Allyl 2-((2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)ethyl)amino)acetate hydrochloride

Cat. No. B3038392
CAS RN: 861114-47-8
M. Wt: 416.9 g/mol
InChI Key: XFOMYRTWUSNKBU-UHFFFAOYSA-N
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Description

The compound Allyl 2-((2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)ethyl)amino)acetate hydrochloride is a complex organic molecule that likely contains an allyl group attached to an acetate moiety, which is further modified with an amino acid derivative involving a fluorenylmethoxycarbonyl protecting group. This structure suggests that the compound could be used in peptide synthesis as a protected amino acid derivative.

Synthesis Analysis

The synthesis of complex organic molecules such as Allyl 2-((2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)ethyl)amino)acetate hydrochloride may involve multiple steps, including protection and deprotection of functional groups, as well as the formation of carbon-carbon and carbon-nitrogen bonds. While the provided papers do not directly describe the synthesis of this specific compound, they do offer insights into related methodologies. For instance, the use of molybdenum hexacarbonyl in the elimination of allylic acetates to form dienoates is a relevant technique that could potentially be applied in the synthesis of the allyl acetate moiety of the target compound . Additionally, the rhodium-catalyzed reductive allylation of aldehydes with allyl acetate to form homoallylic alcohols could be a step in the synthesis pathway, particularly if the target molecule requires the introduction of an alcohol group that is later converted to an amine.

Molecular Structure Analysis

The molecular structure of the compound is likely to be complex, with multiple functional groups that confer specific reactivity and properties. The presence of an allyl group suggests potential for reactions involving allylic substitution or addition. The fluorenylmethoxycarbonyl group is a common protecting group for amines, indicating that the compound could be involved in reactions where the amine functionality needs to be protected, such as in peptide coupling reactions.

Chemical Reactions Analysis

The chemical reactivity of Allyl 2-((2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)ethyl)amino)acetate hydrochloride would be influenced by its functional groups. The allyl group could undergo reactions such as the Tsuji-Trost reaction or other palladium-catalyzed processes. The protected amine could be deprotected under acidic conditions or other specific conditions designed to remove the fluorenylmethoxycarbonyl group without disturbing other sensitive functionalities in the molecule.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of Allyl 2-((2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)ethyl)amino)acetate hydrochloride are not detailed in the provided papers, we can infer that the compound is likely to be a solid at room temperature, given the presence of ionic hydrochloride. Its solubility would depend on the polarity of the solvent, with higher solubility in polar solvents due to the ionic nature of the hydrochloride salt. The presence of the fluorenylmethoxycarbonyl group suggests that the compound may have significant UV absorbance, which could be utilized in spectroscopic analysis.

The provided papers do not directly address the compound but offer insights into related chemical reactions and methodologies that could be relevant to its synthesis and analysis. For example, the synthesis of a related compound involving a thiophenyl group and its effects on learning and memory in mice suggests potential bioactivity of similar compounds, which could be an area of interest for further case studies involving the compound of interest.

Scientific Research Applications

Chemical Synthesis and Derivatives

One study describes the non-destructive cleavage of N-acylsultams under neutral conditions, leading to the preparation of enantiomerically pure Fmoc-protected α-amino acids. This process involves heating diastereoisomerically pure N-acylsultams with allyl alcohol and Ti(OR)4, yielding allyl esters. These esters are then hydrolyzed under nonbasic conditions in the presence of Wilkinson's catalyst to give pure carboxylic acids. A series of [(fluoren-9-yl)methoxy]-carbonyl-(Fmoc)-protected amino acids were prepared from N-[N'-(Fmoc)amino]acylsultams, showcasing the versatility of allyl-based compounds in synthesizing protected amino acids for peptide research (Oppolzer & Lienard, 1992).

Material Science Applications

In the field of material science, well-defined α-methoxy-ω-amino and α-hydroxy-ω-amino poly(ethylene oxide)s (PEOs) were synthesized after chemical modifications of α-hydroxy-ω-allyl PEO. This synthesis was initiated by anionic polymerization of ethylene oxide with allyl alcoholate, leading to controlled molecular weights. Such polymers have significant implications in biocompatible materials and drug delivery systems, demonstrating the role of allyl-based compounds in advanced material synthesis (Cammas, Nagasaki, & Kataoka, 1995).

Organic Chemistry and Synthesis Techniques

Another research elaborates on a convenient route to N-[2-(Fmoc)aminoethyl]glycine esters and their use in peptide nucleic acid (PNA) oligomerization. The study presents a simple synthesis of benzyl, allyl, and 4-nitrobenzyl esters of N-[2-(Fmoc)aminoethyl]glycine, starting from known compounds. These esters, stored as stable hydrochloride salts, were used in the synthesis of PNA monomers, highlighting the utility of allyl-based compounds in nucleic acid research and oligomerization processes (Wojciechowski & Hudson, 2008).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and, in case of contact with eyes, rinsing cautiously with water for several minutes .

Mechanism of Action

Target of Action

The primary target of Fmoc Aeg-O-Ally HCl is the amine group of amino acids, amino alcohols, and amino phenols . The compound is used as a protecting group for these amines during peptide synthesis .

Mode of Action

Fmoc Aeg-O-Ally HCl operates by protecting the amine group of an amino acid during peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This protection allows for the selective formation of peptide bonds without unwanted side reactions .

Biochemical Pathways

The compound plays a crucial role in the biochemical pathway of peptide synthesis . It enables the formation of peptide bonds by protecting the amine group, thereby preventing it from reacting with other groups during the synthesis process . The Fmoc group is base-labile, meaning it can be removed under basic conditions, allowing for the next step in the peptide chain elongation .

Pharmacokinetics

It’s known that the compound is a solid at room temperature and is stable under inert atmosphere .

Result of Action

The result of Fmoc Aeg-O-Ally HCl’s action is the successful synthesis of peptides . By protecting the amine group during synthesis, it allows for the selective formation of peptide bonds, leading to the creation of the desired peptide sequence .

Action Environment

The action of Fmoc Aeg-O-Ally HCl is influenced by the pH of the environment . The Fmoc group is base-labile, meaning it can be removed under basic conditions . Therefore, the pH of the solution can significantly impact the efficacy of the compound’s action. Additionally, the compound is stable under an inert atmosphere and at room temperature , suggesting that these environmental conditions can also influence its stability and efficacy.

properties

IUPAC Name

prop-2-enyl 2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethylamino]acetate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4.ClH/c1-2-13-27-21(25)14-23-11-12-24-22(26)28-15-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20;/h2-10,20,23H,1,11-15H2,(H,24,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFOMYRTWUSNKBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)CNCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Allyl 2-((2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)ethyl)amino)acetate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Allyl 2-((2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)ethyl)amino)acetate hydrochloride
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Allyl 2-((2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)ethyl)amino)acetate hydrochloride
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Allyl 2-((2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)ethyl)amino)acetate hydrochloride
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Allyl 2-((2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)ethyl)amino)acetate hydrochloride

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